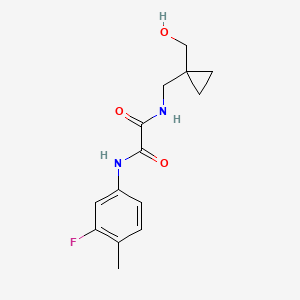

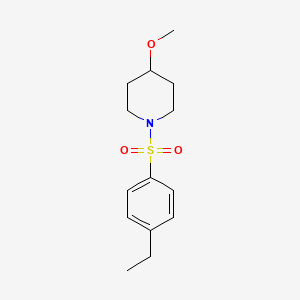

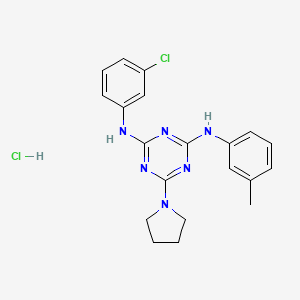

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(6-methoxypyridin-3-yl)methanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of this compound has been studied in the context of photoswitchable small-molecule agonists for the Atypical Chemokine Receptor 3 (ACKR3) . Inspired by a known benzylpiperidine-based ACKR3 agonist scaffold, photoswitchable azobenzene-containing analogs were synthesized .科学研究应用

Medicinal Chemistry and Drug Development

The compound serves as an essential intermediate in organic synthesis and pharmaceutical research. Specifically, it plays a crucial role in the synthesis of suvorexant , a novel hypnotic drug used to treat insomnia. Researchers utilize the carboxylic acid group within this compound to create amide or ester derivatives, which can be further modified to design new drug molecules .

Hypnotic Agent: Suvorexant

Suvorexant, also known as Belsomra , is a selective orexin receptor antagonist. It acts by blocking the orexin receptors in the brain, promoting sleep onset and maintenance. Its unique mechanism of action makes it an attractive alternative to traditional sedative-hypnotic drugs. The synthesis of suvorexant involves key steps using our compound as an intermediate .

Antiproliferative Agents

Imidazole-containing compounds, including those with triazole moieties, have shown promise as antiproliferative agents. Our compound’s structure includes both imidazole and triazole rings, making it a potential candidate for inhibiting cell growth. Researchers have evaluated similar 1,2,4-triazole hybrids for their cytotoxic activities against tumor cell lines, demonstrating varying levels of efficacy .

Computational Chemistry and Molecular Modeling

Researchers use our compound as a model system for computational chemistry studies. By analyzing its electronic structure, molecular orbitals, and reactivity, they gain insights into chemical bonding and reaction mechanisms. These investigations contribute to our understanding of chemical processes and guide the design of new compounds.

属性

IUPAC Name |

(6-methoxypyridin-3-yl)-[4-(triazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2/c1-21-13-3-2-11(10-15-13)14(20)18-8-4-12(5-9-18)19-16-6-7-17-19/h2-3,6-7,10,12H,4-5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXKNPPWTOWACA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(=O)N2CCC(CC2)N3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)prop-2-en-1-one](/img/structure/B2600291.png)

![4-(3-fluorophenyl)-2-(4-vinylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2600295.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2600297.png)

![8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2600304.png)

![4-[Benzyl(methyl)amino]-3-nitrobenzoic acid](/img/structure/B2600308.png)

![2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-(2-chlorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2600310.png)